1-(3,4-Dimethoxyphenyl)sulfonylpyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-16-11-6-5-10(9-12(11)17-2)18(14,15)13-7-3-4-8-13/h5-6,9H,3-4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGCIRQIOSUXBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401332379 | |
| Record name | 1-(3,4-dimethoxyphenyl)sulfonylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401332379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202857 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
226544-96-3 | |
| Record name | 1-(3,4-dimethoxyphenyl)sulfonylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401332379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Sulfonylpyrrolidine Chemistry: Historical Perspectives and Current Trends
The chemistry of sulfonylpyrrolidines is deeply rooted in the broader field of sulfonamides, a class of compounds that has had a profound impact on medicine since the discovery of their antibacterial properties. Historically, the synthesis of N-arylsulfonylpyrrolidines was often achieved through the reaction of pyrrolidine (B122466) with the corresponding arylsulfonyl chloride. researchgate.net Over the years, synthetic methodologies have become more sophisticated, allowing for greater control over stereochemistry and the introduction of diverse functional groups.
Current trends in sulfonylpyrrolidine chemistry are driven by the demand for novel therapeutic agents with high specificity and efficacy. Researchers are exploring innovative synthetic routes, such as acid-catalyzed reactions of 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine with phenols, to create libraries of sulfonylpyrrolidine derivatives. researchgate.net The focus has shifted towards creating complex molecules where the sulfonylpyrrolidine core acts as a scaffold to orient other functional groups in a precise three-dimensional arrangement, thereby enhancing interactions with biological targets. nih.gov This approach has led to the development of sulfonylpyrrolidine derivatives as potent enzyme inhibitors and receptor modulators. nih.govnih.gov
Rationale for Research Focus on 1 3,4 Dimethoxyphenyl Sulfonylpyrrolidine
While specific research on 1-(3,4-Dimethoxyphenyl)sulfonylpyrrolidine is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the well-established biological significance of its constituent parts.
The pyrrolidine (B122466) ring is a five-membered saturated heterocycle that is a core component of many natural products and FDA-approved drugs. nih.govfrontiersin.orgnih.govmdpi.com Its non-planar, puckered conformation allows for the precise spatial arrangement of substituents, which is crucial for selective binding to biological targets. nih.govresearchgate.net The nitrogen atom within the ring can act as a hydrogen bond acceptor and a point of attachment for various side chains. nih.gov
The sulfonyl group (SO₂) is a key functional group in a multitude of pharmaceuticals. It is known to be a good hydrogen bond acceptor and can participate in dipole-dipole interactions, contributing to the binding affinity of a molecule to its target. The sulfonamide linkage (SO₂-N) is metabolically stable and provides a rigid connection between the aromatic ring and the pyrrolidine scaffold.
The combination of these three components in this compound creates a molecule with a rich three-dimensional structure and multiple points for potential interaction with biological macromolecules. This makes it an attractive candidate for screening in various drug discovery programs.
Overview of Key Research Avenues and Significance of the 1 3,4 Dimethoxyphenyl Sulfonylpyrrolidine Scaffold
Retrosynthetic Strategies for the this compound Core
Retrosynthetic analysis is a cornerstone of synthetic planning, allowing for the deconstruction of a target molecule into simpler, readily available starting materials. For this compound, the most logical and common disconnection occurs at the sulfur-nitrogen (S-N) bond of the sulfonamide group. This is a standard C-N bond disconnection strategy for sulfonamides.
This primary disconnection yields two key synthons:
A pyrrolidine synthon, which corresponds to the commercially available and inexpensive secondary amine, pyrrolidine .
A 3,4-dimethoxyphenylsulfonyl synthon, which translates to the reactive electrophile, 3,4-dimethoxybenzenesulfonyl chloride .
An alternative, though less conventional, retrosynthetic approach involves the disconnection of the aryl carbon-sulfur (C-S) bond. This would lead to a sulfonylpyrrolidine intermediate and a 3,4-dimethoxyphenyl metallic or boronic acid species. While modern coupling reactions make this feasible, the direct sulfonylation of the amine is generally more straightforward and cost-effective.
Detailed Synthetic Pathways to this compound
The forward synthesis, guided by the primary retrosynthetic strategy, focuses on efficiently forming the S-N bond and preparing the necessary sulfonyl chloride precursor.
Sulfonylation Reactions for Pyrrolidine Functionalization
The most direct and widely employed method for synthesizing this compound is the reaction of pyrrolidine with 3,4-dimethoxybenzenesulfonyl chloride. This nucleophilic substitution reaction, often referred to as a sulfonylation or sulfamidation, involves the attack of the nucleophilic nitrogen of pyrrolidine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group.
The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. Common bases include tertiary amines like triethylamine (B128534) (Et₃N) or pyridine. The reaction is generally performed in aprotic solvents such as acetonitrile (B52724), dichloromethane (B109758) (CH₂Cl₂), or tetrahydrofuran (B95107) (THF) at room temperature or with gentle heating. nih.govrsc.org High yields are typically achieved under these standard conditions. nih.gov
Table 1: Representative Sulfonylation of Pyrrolidine
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Product |
| Pyrrolidine | 3,4-Dimethoxybenzenesulfonyl chloride | Triethylamine | Acetonitrile | Reflux | This compound |
Construction of the Sulfonylpyrrolidine Ring System
Synthesizing the target molecule by first constructing the sulfonylpyrrolidine ring is a less common strategy. This approach would be more relevant for complex structures where the pyrrolidine ring itself needs to be synthesized from acyclic precursors. A hypothetical pathway could involve a cyclization reaction of a precursor already containing the 3,4-dimethoxyphenylsulfonyl group. For instance, an N-(3,4-dimethoxyphenylsulfonyl) protected 4-halobutylamine could undergo an intramolecular Williamson ether synthesis-type cyclization to form the pyrrolidine ring. However, given the simplicity of the target molecule and the availability of pyrrolidine, this route is not synthetically efficient.
Introduction of the 3,4-Dimethoxyphenyl Moiety
The synthesis of the key intermediate, 3,4-dimethoxybenzenesulfonyl chloride , is a critical step. The classical and most direct method is the electrophilic aromatic substitution of 1,2-dimethoxybenzene (veratrole) with chlorosulfonic acid (ClSO₃H). orgsyn.org This reaction introduces the chlorosulfonyl group (-SO₂Cl) directly onto the aromatic ring. The reaction must be carefully controlled, typically at low temperatures, due to the highly reactive nature of chlorosulfonic acid.
More modern approaches to aryl sulfonyl chlorides and sulfonamides involve transition-metal-catalyzed reactions. For example, palladium-catalyzed processes can convert arylboronic acids into the corresponding arylsulfonyl chlorides, offering a milder alternative with broad functional group tolerance. nih.govacs.org Another innovative, transition-metal-free photocatalytic strategy allows for the synthesis of arylsulfonamides from aryl triflates, an SO₂ surrogate, and an amine, providing a modular approach to diverse structures. rsc.org
Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound
Optimizing the sulfonylation reaction is key to achieving high yield and purity, minimizing waste, and simplifying purification. This involves a careful selection of solvents, catalysts, and reaction conditions.
Solvent Effects and Catalysis in Synthesis
The choice of solvent and catalyst can significantly impact the efficiency of sulfonamide synthesis. While traditional methods use standard aprotic solvents, research has explored more sustainable and efficient alternatives.
Solvent Effects:
Deep Eutectic Solvents (DESs): Sustainable protocols have been developed using choline (B1196258) chloride-based DESs, which can act as both solvent and catalyst, often allowing reactions to proceed at ambient temperature with high yields. uniba.it
Solvent-Free Conditions: Microwave-assisted, solvent- and catalyst-free conditions have been reported for the sulfonylation of amines, leading to excellent yields in very short reaction times and simplifying the work-up process. rsc.org
Acetonitrile: This is a common and effective solvent for sulfonylation, often used at reflux to drive the reaction to completion. nih.gov
Catalysis:
Base Catalysis: Beyond simple acid scavenging, bases like 4-dimethylaminopyridine (B28879) (DMAP) can be used in catalytic amounts to accelerate the reaction, especially with less reactive amines or sulfonyl chlorides. nih.gov
Metal Catalysis: Various metal catalysts have been employed to facilitate sulfonamide synthesis. Inexpensive copper salts can catalyze the coupling of sodium sulfinates with amines in green solvents. acs.org Indium has also been shown to be an effective catalyst for the sulfonylation of a wide range of amines, including less nucleophilic anilines. organic-chemistry.org
Photocatalysis: Nickel-based photosensitized catalysis enables the coupling of sulfonamides with aryl halides, providing a modern route for C-N bond formation. princeton.edu
Table 2: Comparison of Conditions for Sulfonamide Synthesis
| Method | Catalyst/Conditions | Solvent | Advantages |
| Conventional | Triethylamine (Base) | Acetonitrile / CH₂Cl₂ | Well-established, generally high yields |
| Microwave-Assisted | None | Solvent-Free | Rapid reaction times, green chemistry |
| Deep Eutectic Solvents | Choline Chloride/Glycerol | DES | Sustainable, reusable solvent, mild conditions uniba.it |
| Indium Catalysis | Indium | Toluene / DMF | High yields, effective for hindered amines organic-chemistry.org |
| Photocatalysis | Nickel / Photosensitizer | Organic Solvent | Mild conditions, novel C-N bond formation princeton.edu |
By carefully selecting from these modern and classical synthetic tools, the production of this compound can be optimized for efficiency, purity, and environmental sustainability.
Temperature and Pressure Optimization
The synthesis of this compound, which is typically achieved through the reaction of 3,4-dimethoxybenzenesulfonyl chloride with pyrrolidine in the presence of a base, is subject to optimization of temperature and pressure. These parameters significantly influence reaction rate, yield, and purity.
Temperature: The rate of the sulfonylation reaction generally increases with temperature, as it provides the necessary activation energy for the nucleophilic attack of the pyrrolidine nitrogen on the sulfur atom of the sulfonyl chloride. However, excessively high temperatures can lead to undesirable side reactions, such as decomposition of the reactants or products, or the formation of impurities. A typical approach involves starting the reaction at a lower temperature (e.g., 0 °C) to control the initial exothermic reaction, followed by a gradual increase to room temperature or gentle heating to drive the reaction to completion. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing byproducts. For many standard sulfonamide formations, temperatures ranging from 0 °C to 60 °C are effective. mdpi.com
Pressure: For this type of liquid-phase reaction conducted at or near atmospheric pressure, the effect of pressure is generally minimal on the reaction rate and equilibrium. Significant pressure changes are typically not employed unless volatile reagents are used at temperatures above their boiling points, which necessitates a sealed reaction vessel. However, in a production setting, precise pressure control can be important for process safety and consistency. Optimization studies would typically screen a range of temperatures at atmospheric pressure to identify the ideal conditions.
A hypothetical optimization study for this synthesis is outlined in the table below.
| Entry | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 0 | 1 | 12 | 75 | 98 |
| 2 | 25 (Room Temp) | 1 | 6 | 92 | 97 |
| 3 | 50 | 1 | 2 | 95 | 94 |
| 4 | 80 | 1 | 1 | 93 | 88 |
This table is illustrative and represents a typical optimization workflow. Actual results would be determined experimentally.
Stereoselective Synthesis of Chiral this compound Derivatives
The creation of chiral derivatives of this compound, where the pyrrolidine ring contains one or more stereocenters, requires advanced stereoselective synthetic methods. These approaches are crucial when developing compounds for applications where specific stereoisomers are required.
Asymmetric Approaches to Sulfonylpyrrolidine Stereocenters
Asymmetric synthesis of these chiral derivatives can be achieved by starting with an enantiomerically pure pyrrolidine precursor. The sulfonyl group is typically introduced late in the synthetic sequence to an already-constructed chiral pyrrolidine ring. Several methods exist for creating these chiral pyrrolidine scaffolds.
One common strategy is the catalytic hydrogenation of highly substituted pyrrole (B145914) systems. This method can create up to four new stereocenters with high diastereoselectivity. acs.orgnih.gov The directing group on the pyrrole ring influences the facial selectivity of the hydrogenation, leading to a specific stereochemical outcome. acs.org For instance, a chiral substituent on the pyrrole can direct the approach of hydrogen from one face of the ring, resulting in an enantiomerically enriched pyrrolidine.
Another powerful method is the [3+2] cycloaddition reaction. For example, the reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides can produce densely substituted pyrrolidines with excellent control over the stereochemistry. acs.org The chiral sulfinyl group acts as a potent chiral auxiliary, directing the formation of specific stereoisomers. acs.org
Chiral Auxiliary and Organocatalytic Strategies
Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome. wikipedia.org Once the desired stereocenter is set, the auxiliary is removed. In the context of synthesizing chiral pyrrolidines, auxiliaries like Evans oxazolidinones or Oppolzer's camphorsultam can be used. wikipedia.org For example, an acyclic precursor can be attached to a chiral auxiliary, and a subsequent cyclization reaction to form the pyrrolidine ring is directed by the stereocenter on the auxiliary. A notable example is the use of a chiral auxiliary-controlled asymmetric 1,3-dipolar cycloaddition to prepare a chiral pyrrolidine fragment for the drug Upadacitinib. acs.org
Organocatalysis: Organocatalysis uses small organic molecules to catalyze chemical reactions. Chiral organocatalysts, particularly those derived from proline and other chiral amines, are highly effective in the enantioselective synthesis of pyrrolidines. rsc.orgmdpi.com For instance, the asymmetric Michael addition of aldehydes or ketones to nitroalkenes, catalyzed by a chiral pyrrolidine-based catalyst, can generate precursors that are then cyclized to form highly functionalized, enantiomerically enriched pyrrolidines. rsc.org This strategy allows for the construction of complex pyrrolidine structures with precise stereochemical control.
Below is a table comparing different stereoselective strategies for pyrrolidine synthesis.
| Strategy | Catalyst/Auxiliary | Key Reaction Type | Stereocontrol |
| Asymmetric Hydrogenation | Rhodium on Alumina | Heterogeneous Catalysis | Substrate-directed |
| [3+2] Cycloaddition | N-tert-butanesulfinyl group | Cycloaddition | Auxiliary-controlled |
| Chiral Auxiliary | Evans Oxazolidinone | Alkylation/Aldol | Auxiliary-controlled |
| Organocatalysis | Chiral Proline Derivatives | Michael Addition/Aldol | Catalyst-controlled |
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by improving efficiency and minimizing waste and hazardous substance use.
Atom Economy and Waste Minimization
Atom economy is a measure of the efficiency of a reaction in incorporating the atoms of the reactants into the final product. The standard synthesis of this compound from 3,4-dimethoxybenzenesulfonyl chloride and pyrrolidine, using a base like triethylamine, has a moderate atom economy.
The reaction is as follows: C₈H₉ClO₄S + C₄H₉N + (C₂H₅)₃N → C₁₂H₁₆N₂O₄S + (C₂H₅)₃NHCl
The main byproduct is triethylamine hydrochloride salt. While the desired product incorporates most of the atoms from the primary reactants, the base is converted into a salt waste product. To improve atom economy and minimize waste, one could explore using a catalytic base or a recyclable solid-supported base. Additionally, minimizing the use of excess reagents and ensuring high reaction yields are crucial for waste reduction.
Solvent-Free and Microwave-Assisted Syntheses
Solvent-Free Synthesis: Conducting reactions without a solvent (neat) can significantly reduce waste and simplify purification. The reaction between a sulfonyl chloride and an amine may be amenable to solvent-free conditions, potentially by gently heating the mixture of reactants. This approach eliminates the environmental and economic costs associated with solvent purchase, use, and disposal.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating chemical reactions. google.com It provides rapid and uniform heating, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating. google.com The synthesis of sulfonamides is often compatible with microwave-assisted methods. A microwave-promoted, solvent-free condensation of carbonyl compounds with sulfinamides has been shown to be highly efficient. researchgate.net A similar approach could likely be applied to the synthesis of this compound, offering a greener and more efficient alternative to traditional methods.
| Method | Conditions | Advantages |
| Conventional | Solvent (e.g., Dichloromethane), Base (e.g., Triethylamine), 2-6h | Well-established, predictable |
| Solvent-Free | Neat reactants, gentle heating | Reduced solvent waste, simplified workup |
| Microwave-Assisted | Solvent-free or minimal high-boiling solvent, 5-15 min | Rapid reaction, energy efficient, higher yields |
Functional Group Transformations and Derivatization Strategies of this compound
The structure of this compound offers several sites for functional group transformations and derivatization, enabling the synthesis of a diverse range of analogs for various applications. These modifications can be targeted at the 3,4-dimethoxyphenyl ring, the sulfonamide linkage, or the pyrrolidine ring.
Transformations of the 3,4-Dimethoxyphenyl Group:
The two methoxy (B1213986) groups on the aromatic ring are key handles for derivatization.
Ether Cleavage: The methoxy groups can be selectively or fully demethylated to the corresponding hydroxyl groups using reagents such as boron tribromide (BBr₃) or hydrobromic acid (HBr). This would yield phenolic derivatives which can then be further functionalized. For example, the resulting hydroxyl groups can be alkylated or acylated to introduce a variety of new substituents. The introduction of hydroxyl groups can also significantly alter the solubility and hydrogen bonding capabilities of the molecule. researchgate.net
Electrophilic Aromatic Substitution: The dimethoxy-substituted phenyl ring is activated towards electrophilic substitution reactions. Reactions such as nitration, halogenation, or Friedel-Crafts acylation would likely occur at the positions ortho to the methoxy groups (positions 2 or 6) or para to one of the methoxy groups (position 5). The directing effects of the existing substituents would need to be carefully considered to control the regioselectivity of these reactions.
Modifications of the Sulfonamide Group:
The sulfonamide group is generally stable. However, under certain conditions, it can be modified.
Reduction: The sulfonyl group can be reduced to a sulfide, although this requires harsh conditions and is not a common transformation in medicinal chemistry.
N-Alkylation/N-Acylation: While the sulfonamide nitrogen is significantly less nucleophilic than an amine nitrogen, it can sometimes be alkylated or acylated under specific conditions, such as using a strong base and a reactive electrophile. However, this is often challenging.
Derivatization of the Pyrrolidine Ring:
The pyrrolidine ring itself can be a site for modification, particularly if starting from a pre-functionalized pyrrolidine.
Introduction of Substituents: By starting the synthesis with substituted pyrrolidines (e.g., 3-hydroxypyrrolidine, proline derivatives), a wide array of functionalities can be introduced onto the pyrrolidine ring of the final product. prepchem.com
Ring-Opening Reactions: While not a derivatization in the traditional sense, under specific and often harsh conditions, the pyrrolidine ring could undergo ring-opening reactions.
Table 2: Potential Derivatization Strategies
| Molecular Moiety | Reaction Type | Potential Reagents | Resulting Functional Group |
| 3,4-Dimethoxyphenyl | Ether Cleavage | BBr₃, HBr | Hydroxyl (-OH) |
| 3,4-Dimethoxyphenyl | Nitration | HNO₃, H₂SO₄ | Nitro (-NO₂) |
| 3,4-Dimethoxyphenyl | Halogenation | Br₂, FeBr₃ | Bromo (-Br) |
| Pyrrolidine Ring | N-Alkylation (of precursor) | Alkyl halides | Substituted Pyrrolidine |
| Pyrrolidine Ring | N-Acylation (of precursor) | Acyl chlorides | Substituted Pyrrolidine |
The strategic application of these synthetic and derivatization methodologies allows for the systematic exploration of the chemical space around the this compound core structure, facilitating the development of new compounds with tailored properties.
Conformational Analysis and Potential Energy Surfaces of this compound
The three-dimensional structure and flexibility of a molecule are fundamental to its properties and interactions. For this compound, a comprehensive understanding of its conformational landscape is crucial. This involves analyzing the various shapes the molecule can adopt through bond rotations and the energy associated with these changes.
Rotational Barriers and Preferred Conformations
Computational studies on similar N-arylsulfonyl derivatives suggest that the rotation around the S-N bond is a significant determinant of the molecule's shape. The energy required to rotate around this bond, known as the rotational barrier, dictates the stability of different conformers. It is anticipated that the preferred conformation would seek to minimize steric hindrance between the bulky 3,4-dimethoxyphenyl group and the pyrrolidine ring. Theoretical calculations on related systems, such as indenyl allyl metal complexes, have shown that rotational barriers can be in the range of several kcal/mol, indicating that certain conformations are significantly more stable than others. koreascience.kr
The pyrrolidine ring itself is not planar and exists in various puckered conformations, typically described as envelope or twist forms. Theoretical studies on pyrrolidine have shown that there can be an energy difference between conformers with the N-H bond in an axial or equatorial position, with the N-H equatorial conformer being slightly more stable. acs.org In the case of this compound, the large sulfonyl group takes the place of the hydrogen, and its preferred orientation (pseudo-axial or pseudo-equatorial) will be a critical factor in determining the lowest energy conformation. The interplay between the pyrrolidine ring pucker and the orientation of the arylsulfonyl group would define the global minimum on the potential energy surface.
A potential energy surface (PES) provides a conceptual framework for understanding the relationship between a molecule's geometry and its energy. nih.gov For this compound, a PES would map the energy changes associated with the rotation of the key dihedral angles, revealing the lowest energy conformations (valleys on the surface) and the transition states for interconversion (saddle points).
Influence of Substituents on Molecular Flexibility
The substituents on both the phenyl and pyrrolidine rings play a crucial role in modulating the molecule's flexibility. The two methoxy groups at the 3 and 4 positions of the phenyl ring increase its steric bulk and can influence the preferred rotational angle around the S-C bond. These groups are also electron-donating, which can affect the electronic properties and, indirectly, the conformational preferences.
On the pyrrolidine ring, the presence of substituents can significantly restrict its puckering. For instance, studies on 4-substituted prolines have demonstrated that bulky groups can lock the ring into a specific conformation. nih.govaalto.fi While the pyrrolidine in the title compound is unsubstituted, this principle highlights the sensitivity of the ring's conformation to substitution patterns. The flexibility of the pyrrolidine ring in this compound is therefore expected to be a key feature of its dynamic behavior. The introduction of substituents can have a profound impact on molecular conformation, as seen in studies of fluorinated alkanes where substituent effects are magnified with chain extension. wikipedia.org
Electronic Structure and Quantum Chemical Characterization of this compound
Quantum chemical calculations provide deep insights into the electronic nature of a molecule, which is fundamental to understanding its reactivity and potential interactions.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. youtube.comlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.com
For this compound, the HOMO is expected to be located primarily on the electron-rich 3,4-dimethoxyphenyl ring, due to the electron-donating nature of the methoxy groups. The lone pairs on the oxygen atoms would contribute significantly to the energy and localization of the HOMO. The LUMO, on the other hand, is likely to be distributed over the sulfonyl group and the attached phenyl ring, as the sulfonyl group is strongly electron-withdrawing.
The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. Computational analysis would provide precise energy values and visual representations of these orbitals.
Table 1: Hypothetical Frontier Molecular Orbital Properties
| Molecular Orbital | Expected Primary Localization | Implied Reactivity |
|---|---|---|
| HOMO | 3,4-Dimethoxyphenyl ring | Nucleophilic character |
| LUMO | Sulfonyl group and phenyl ring | Electrophilic character |
This table is based on theoretical principles and data from analogous systems.
Electrostatic Potential Maps and Charge Distribution
An electrostatic potential (ESP) map is a visual representation of the charge distribution within a molecule. libretexts.org It is color-coded to show regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue). youtube.com
For this compound, the ESP map would be expected to show a region of high negative potential around the oxygen atoms of the sulfonyl group and the methoxy groups. These areas would be the most likely sites for interaction with electrophiles or for forming hydrogen bonds. Conversely, a region of positive potential would be anticipated around the sulfur atom and potentially the hydrogen atoms of the pyrrolidine ring.
Reactivity Descriptors (e.g., Fukui functions, condensed local softness)
To gain a more quantitative understanding of reactivity at specific atomic sites, computational chemists employ reactivity descriptors derived from density functional theory (DFT).
The Fukui function , f(r), indicates the change in electron density at a particular point when an electron is added to or removed from the system. wikipedia.org It helps to identify the most nucleophilic and electrophilic sites within a molecule. For this compound, the Fukui function for nucleophilic attack (f+) would likely be largest on the sulfur atom and parts of the phenylsulfonyl moiety, while the Fukui function for electrophilic attack (f-) would be highest on the carbon atoms of the dimethoxyphenyl ring.
Condensed local softness is another descriptor that provides information about the reactivity of individual atoms. mdpi.compsu.edu A higher value of local softness indicates a greater reactivity at that atomic site. acs.org These indices can be calculated for electrophilic, nucleophilic, and radical attacks, providing a detailed picture of the molecule's reactivity profile. researchgate.net
Table 2: Predicted Reactivity Descriptor Trends
| Atomic Site | Expected Fukui Function (f+) | Expected Fukui Function (f-) | Expected Local Softness |
|---|---|---|---|
| Sulfonyl Sulfur | High | Low | High for nucleophilic attack |
| Phenyl Ring Carbons (Dimethoxy substituted) | Low | High | High for electrophilic attack |
| Pyrrolidine Nitrogen | Moderate | Moderate | Moderate |
This table presents expected trends based on the electronic nature of the functional groups and data from related compounds.
Molecular Dynamics Simulations for Solvent Interactions and Ligand Flexibility of this compound
Molecular dynamics (MD) simulations are a powerful computational method used to understand the physical movement of atoms and molecules over time. nih.govnih.gov For this compound and its analogs, MD simulations provide crucial insights into how the molecule behaves in a biological environment, particularly its interactions with solvent molecules and its own conformational flexibility, both of which are critical for ligand binding. nih.govutupub.fi
In studies of 3,4-disubstituted pyrrolidine sulfonamides, MD simulations have been employed to assess the stability of the ligand-protein complex. bohrium.comarabjchem.org For instance, a 100-nanosecond MD simulation of a top-ranked compound from this class, complexed with the dopamine (B1211576) transporter (DAT) protein, demonstrated that the intermolecular interactions established during docking remain stable throughout the simulation. arabjchem.org This stability is a key indicator of a viable drug-receptor interaction. The root-mean-square deviation (RMSD) is often used as a measure of this stability; a stabilized RMSD for the protein-ligand complex suggests that the ligand has found a stable binding mode. utupub.fi
The flexibility of the ligand is another critical factor in the binding process. nih.gov The freedom of dihedral rotations, particularly in the side-chain groups, can be essential for a ligand to adapt its conformation to fit within a protein's binding pocket. nih.gov MD simulations allow researchers to observe these conformational changes and determine the degree of flexibility that contributes to effective enzyme inhibition. nih.govkuleuven.be The this compound molecule possesses several rotatable bonds, notably around the sulfonyl group and the linkage to the dimethoxyphenyl ring. Understanding the dynamics of these rotations is key to predicting its binding affinity and mechanism of action.
Solvent, typically water in biological systems, plays a critical role in molecular recognition. MD simulations can quantify the behavior of water molecules at the binding interface, identifying which ones are displaced upon ligand binding and which ones might mediate protein-ligand interactions. nih.gov This is particularly important for polar contacts, which are heavily influenced by the aqueous environment. nih.gov The dimethoxy groups and the sulfonyl oxygen atoms of this compound are capable of forming hydrogen bonds, and their interaction with water versus the protein's active site residues is a key determinant of binding energy.
In Silico Profiling for Predicted Biological Interactions of this compound
In silico profiling involves using computational methods to predict the biological effects of a molecule. This process is integral to modern drug discovery, allowing for the rapid screening of large numbers of compounds and the prioritization of candidates for further experimental testing. nih.gov For this compound, in silico studies have been part of a broader investigation into a series of 3,4-disubstituted pyrrolidine sulfonamides as potential inhibitors of the glycine (B1666218) transporter type 1 (GlyT1), a target for neurological disorders like schizophrenia. bohrium.comarabjchem.org
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. youtube.com This method is widely used to understand intermolecular interactions and to screen for potential drug candidates. arabjchem.org
In a systematic study of thirty 3,4-disubstituted pyrrolidine sulfonamides, molecular docking simulations were performed to identify potential inhibitors of GlyT1. bohrium.comarabjchem.org Due to the high structural homology, the Drosophila melanogaster dopamine transporter (DAT) protein (PDB ID: 4M48) was used as a model for the human GlyT1 transporter. arabjchem.org The docking process involves preparing the protein structure, typically by removing water molecules and adding charges, and defining a "grid box" that encompasses the active site where the ligand is expected to bind. arabjchem.org
The docking of a highly active compound from this series, labeled C19, revealed specific interactions with key amino acid residues in the DAT active site. arabjchem.org These interactions included bonds with TYR 124, ASP 475, GLU 480, ALA 479, and VAL 120. arabjchem.orgresearchgate.net Such detailed interaction data is crucial for understanding the basis of molecular recognition and for designing more potent and selective inhibitors. The binding energy, calculated by a scoring function, helps to rank different ligands and predict their binding affinity. jscimedcentral.com
| Compound Class | Proposed Target | Key Interacting Residues | Interaction Types |
|---|---|---|---|
| 3,4-disubstituted pyrrolidine sulfonamides | Dopamine Transporter (DAT) as GlyT1 model | TYR 124, ASP 475, GLU 480, ALA 479, VAL 120 arabjchem.orgresearchgate.net | Hydrogen bonds, van der Waals forces |
Molecular shape and the spatial arrangement of chemical features are fundamental to a molecule's biological activity. nih.gov A pharmacophore is a 3D abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. nih.govnih.gov
Pharmacophore models can be generated in two primary ways: ligand-based or structure-based. mdpi.com Ligand-based models are derived from a set of active compounds when the target structure is unknown, while structure-based models are developed from the known 3D structure of a protein-ligand complex. nih.govmdpi.com For the 3,4-disubstituted pyrrolidine sulfonamides, a structure-based pharmacophore could be generated from the docking poses within the DAT active site. arabjchem.org
The key features of a pharmacophore model for this class of compounds would likely include:
Hydrogen Bond Acceptors: The oxygen atoms of the sulfonyl group and the two methoxy groups on the phenyl ring.
Hydrogen Bond Donors: Potentially an N-H group on the pyrrolidine ring if it is not fully substituted.
Hydrophobic/Aromatic Centers: The 3,4-dimethoxyphenyl ring and the pyrrolidine ring.
These features, arranged in a specific 3D geometry, define the "query" for virtual screening campaigns to identify novel compounds with the potential for similar biological activity from large chemical databases. nih.govresearchgate.net
Computational Prediction of Molecular Descriptors for In Silico Activity Modeling
Molecular descriptors are numerical values that quantify the physical, chemical, or structural properties of a molecule. nih.govnih.gov They are the foundation of Quantitative Structure-Activity Relationship (QSAR) models, which seek to find a mathematical correlation between these descriptors and the biological activity of a series of compounds. bohrium.comarabjchem.org
For the class of 3,4-disubstituted pyrrolidine sulfonamides, QSAR analyses have demonstrated that geometric and constitutional descriptors play a key role in their activity as human GlyT1 inhibitors. arabjchem.org
Geometric Descriptors: These relate to the 3D aspects of the molecule, such as its size, shape, and surface area.
Constitutional Descriptors: These are derived from the molecular formula and include counts of atoms, bonds, rings, and molecular weight.
By developing a robust QSAR model using techniques like Multiple Linear Regression (MLR), researchers can predict the activity of new, unsynthesized compounds based solely on their calculated descriptors. bohrium.com This allows for the prioritization of synthetic efforts on molecules predicted to have the highest potency. nih.gov The selection of appropriate descriptors is crucial and often includes those related to both pharmacokinetic (e.g., lipophilicity, polar surface area) and pharmacodynamic aspects of drug action. nih.gov
Preclinical Biological Activity and Mechanistic Characterization of 1 3,4 Dimethoxyphenyl Sulfonylpyrrolidine
In Vitro Target Identification and Validation Studies for 1-(3,4-Dimethoxyphenyl)sulfonylpyrrolidine
To determine the biological targets of a novel compound, researchers typically employ a variety of techniques.
High-Throughput Screening Against Diverse Biological Targets
High-throughput screening (HTS) allows for the rapid assessment of a compound against large panels of biological targets, such as receptors, enzymes, and ion channels. This approach can quickly identify initial "hits" and provide a broad overview of the compound's potential biological activities.
Affinity Chromatography and Pull-Down Assays
For a more direct identification of binding partners, affinity chromatography can be utilized. In this technique, the compound of interest is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate. These partners are then identified using methods like mass spectrometry.
Enzyme Inhibition and Activation Profiling by this compound
Should initial screens suggest enzymatic activity, further detailed studies are conducted.
Kinetic Characterization of Enzyme Modulation
Once an enzyme target is identified, kinetic studies are performed to characterize the nature of the interaction. These experiments determine parameters such as the inhibition constant (K_i) or activation constant (K_a), and can elucidate the mechanism of modulation (e.g., competitive, non-competitive, or uncompetitive).
Selectivity Against Enzyme Panels
To assess the specificity of the compound, it is tested against a panel of related enzymes. High selectivity for a single target is often a desirable characteristic for a therapeutic agent, as it can minimize off-target effects.
Receptor Binding Affinity and Selectivity Studies of this compound
If the compound is suspected to interact with a receptor, its binding characteristics are investigated. Radioligand binding assays are commonly used to determine the affinity (K_d) of the compound for its target receptor. Similar to enzyme profiling, selectivity is assessed by testing the compound against a panel of different receptor subtypes.
While the methodologies for characterizing a novel chemical entity like this compound are well-established, there is currently no publicly available research that has applied these techniques to this specific molecule. The scientific community has explored related structures containing either a dimethoxyphenyl group or a sulfonylpyrrolidine moiety, but the unique combination present in this compound remains uncharacterized in the public domain. Therefore, a detailed article on its preclinical biological activity, as per the requested outline, cannot be generated at this time. Further research would be required to elucidate the pharmacological profile of this compound.
Radioligand Binding Assays
Radioligand binding assays are a fundamental tool in pharmacology used to determine the affinity and selectivity of a compound for various receptors. nih.govsygnaturediscovery.com These assays involve the use of a radioactively labeled ligand (the radioligand) that is known to bind to a specific receptor. By measuring the ability of the unlabeled test compound, in this case, this compound, to displace the radioligand, researchers can determine its binding affinity (Ki). sygnaturediscovery.com
Saturation binding assays are employed to determine the density of receptors in a given tissue (Bmax) and the dissociation constant (Kd) of the radioligand. sigmaaldrich.comnih.gov Competition binding assays, on the other hand, are used to determine the inhibitory constant (Ki) of the test compound. sigmaaldrich.com
To characterize this compound, a panel of radioligand binding assays against a broad range of receptors, ion channels, and transporters would be necessary. This would help to identify its primary molecular target(s) and any potential off-target interactions.
Table 1: Representative Data from a Hypothetical Radioligand Binding Assay
| Receptor Subtype | Radioligand | Ki (nM) for this compound |
| Receptor A | [³H]-Ligand X | 15 |
| Receptor B | [¹²⁵I]-Ligand Y | >10,000 |
| Receptor C | [³H]-Ligand Z | 850 |
This table is illustrative and does not represent actual data for the specified compound.
Functional Receptor Assays in Cellular Systems
Once a binding target is identified through radioligand assays, functional receptor assays are conducted to determine the nature of the interaction. These assays assess whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), an allosteric modulator (modifies the receptor's response to its natural ligand), or has no functional effect.
These experiments are typically performed in cultured cells that endogenously express the receptor of interest or have been engineered to do so. The functional response is measured by monitoring downstream signaling events, such as changes in intracellular calcium levels, cyclic AMP (cAMP) production, or reporter gene activation. For instance, a study on a vasopressin V1b receptor antagonist used Chinese hamster ovary cells expressing the receptor to measure changes in Ca2+ levels in response to the compound. nih.gov
Cellular Pathway Modulation by this compound in Model Systems
Understanding how a compound affects cellular pathways is crucial for elucidating its mechanism of action. nih.gov This involves a variety of techniques that can provide a global view of the cellular response to the compound.
Gene Expression Profiling (e.g., RNA-Seq)
Gene expression profiling techniques, such as RNA-Sequencing (RNA-Seq) or microarrays, provide a snapshot of the transcriptome of a cell at a given time. nih.govmdpi.com By treating cells with this compound and comparing their gene expression profile to untreated cells, researchers can identify which genes and cellular pathways are affected. For example, a study on the antitumor compound curcumin (B1669340) used cDNA arrays to identify up- and down-regulated genes, revealing its impact on proapoptotic and growth control pathways. nih.gov
Protein Phosphorylation and Signaling Cascade Analysis
Protein phosphorylation is a key post-translational modification that regulates a vast array of cellular processes. creative-proteomics.comscilit.com Analyzing changes in protein phosphorylation can reveal which signaling cascades are activated or inhibited by a compound. nih.gov Techniques like mass spectrometry-based phosphoproteomics and Western blotting with phospho-specific antibodies are commonly used for this purpose. nih.govnih.govresearchgate.net These methods can identify specific proteins that are phosphorylated or dephosphorylated in response to the compound, providing insights into its mechanism of action.
Investigation of Downstream Biological Effects Triggered by this compound
The final step in preclinical characterization is to investigate the broader biological effects of the compound in more complex model systems, such as primary cells, 3D cell cultures, or in vivo models. This helps to understand the physiological consequences of the molecular and cellular effects observed in earlier studies. For example, a study on a novel isoquinoline (B145761) derivative investigated its spasmolytic activity on gastric smooth muscle. mdpi.com These types of studies are essential for predicting the potential therapeutic applications and in vivo efficacy of a new chemical entity.
Interactions of this compound with Other Biomolecular Entities (e.g., DNA, RNA, lipids, cofactors)
Extensive searches of scientific literature and databases have revealed no available information regarding the direct interactions of this compound with other biomolecular entities such as DNA, RNA, lipids, or cofactors.
Preclinical research and mechanistic studies to date have not focused on characterizing the binding or interaction of this specific compound with these macromolecules. Consequently, there are no published data, such as binding affinities, dissociation constants, or structural interaction models, to report in this section. Further research would be necessary to elucidate any potential interactions between this compound and these fundamental biological components.
Structure Activity Relationship Sar Studies of 1 3,4 Dimethoxyphenyl Sulfonylpyrrolidine Derivatives
Design and Synthesis of Analogs Based on the 1-(3,4-Dimethoxyphenyl)sulfonylpyrrolidine Core Structure
The generation of a chemical library of analogs is foundational to any SAR study. For this scaffold, synthetic strategies focus on the independent modification of the pyrrolidine (B122466) ring, the aromatic moiety, and the connecting linker.
The pyrrolidine ring, a versatile scaffold in medicinal chemistry, offers multiple avenues for modification. nih.gov Its non-planar, puckered conformation can be influenced by substituents, which in turn affects how the molecule presents its functional groups to a biological target. nih.gov Synthetic approaches often begin with readily available precursors like L-proline or employ methods such as 1,3-dipolar cycloaddition to construct the ring system. nih.govresearchgate.net
Key modifications include:
Substitution at C-2, C-3, and C-4: Introducing small alkyl, hydroxyl, or halogenated groups at these positions can alter the ring's conformation and basicity. Substituents at the C-2 position can have a strong effect on the basicity of the pyrrolidine nitrogen, while C-4 substituents are known to control the ring's puckering between endo and exo conformations. nih.gov
Stereochemistry: The stereocenters on the pyrrolidine ring are crucial. The spatial orientation of substituents can lead to significantly different biological profiles due to specific interactions with enantioselective protein binding sites. nih.gov
Ring Size Variation: Although less common, expansion to a piperidine (B6355638) ring or contraction to an azetidine (B1206935) ring can be explored to determine the optimal ring size for target engagement.
The 3,4-dimethoxyphenyl group provides a rich template for exploring electronic and steric effects. The starting material for these modifications is typically the corresponding substituted benzenesulfonyl chloride, which is then coupled with pyrrolidine. Variations can be designed to probe the importance of the methoxy (B1213986) groups and their positions.
Common synthetic variations include:
Positional Isomers: Moving the methoxy groups to other positions (e.g., 2,4-dimethoxy or 3,5-dimethoxy) helps to map the electronic and steric requirements of the binding pocket.
Replacement of Methoxy Groups: Substituting one or both methoxy groups with other electron-donating groups (e.g., methyl, hydroxyl) or electron-withdrawing groups (e.g., chloro, fluoro, trifluoromethyl, nitro) can dramatically alter the molecule's properties. nih.gov Studies on analogous sulfonamides have shown that introducing electron-withdrawing groups at the para-position can enhance biological activity in certain contexts. nih.gov
Bioisosteric Replacement: The entire phenyl ring can be replaced with other aromatic systems, such as thiophene (B33073) or pyridine, to explore different electronic distributions and potential new hydrogen bonding interactions. nih.govnih.gov
Amide or Carbamate (B1207046) Linkers: Replacing the sulfonyl group with a carbonyl (amide) or carbamate group alters the geometry and hydrogen-bonding capacity of the linker.
Methylene (B1212753) Bridge: A simple alkyl chain linker can be used to assess the necessity of the polar, hydrogen-bond-donating sulfonamide group.
Impact of Substituent Modifications on the Biological Activity Profile of this compound Analogs
By synthesizing and testing the analogs described above, a detailed SAR profile can be constructed. The biological activity of each compound is measured, and trends are identified based on the structural changes.
Key findings from studies on related structures suggest the following trends:
Pyrrolidine Substituents: The introduction of substituents on the pyrrolidine ring can have varied effects. For instance, in some series of pyrrolidine sulfonamides, fluorophenyl substituents at the 3-position of the ring led to better in vitro potency. nih.gov The stereochemistry of these substituents is often a determining factor for activity.
Phenyl Ring Substituents: The nature and position of substituents on the phenyl ring are critical. In many sulfonamide series, there is a clear preference for either electron-donating or electron-withdrawing groups at specific positions, often the para-position, to maximize activity. nih.gov For example, replacing the dimethoxy pattern with a 4-chloro or 4-trifluoromethyl group could either increase or decrease activity depending on the specific biological target.
Sulfonyl Linker: The sulfonamide bond is frequently found to be essential for antibacterial capacity in related compounds, with its replacement by other groups leading to a significant drop in activity. nih.gov
The following interactive table provides an illustrative example of SAR data for a hypothetical series of this compound analogs, where activity is ranked qualitatively.
| Compound ID | Pyrrolidine Modification (R1) | Phenyl Modification (R2) | Linker Modification (X) | Relative Activity |
| Parent | H | 3,4-di-OCH3 | -SO2- | ++ |
| A-1 | 3-Fluoro | 3,4-di-OCH3 | -SO2- | +++ |
| A-2 | 3-Hydroxyl | 3,4-di-OCH3 | -SO2- | + |
| B-1 | H | 4-Chloro | -SO2- | +++ |
| B-2 | H | 4-Methyl | -SO2- | ++ |
| B-3 | H | 3,5-di-OCH3 | -SO2- | + |
| C-1 | H | 3,4-di-OCH3 | -CO- (Amide) | - |
| C-2 | H | 3,4-di-OCH3 | -CH2- (Methylene) | - |
| (Table is for illustrative purposes based on general principles of medicinal chemistry.) |
Quantitative Structure-Activity Relationship (QSAR) Analysis for this compound Derivatives
QSAR is a computational modeling technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. medwinpublishers.comnih.gov A robust QSAR model can be a powerful tool for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts. nih.gov
The development of a predictive QSAR model involves several key steps:
Data Set Assembly: A dataset of synthesized analogs with their experimentally determined biological activities (e.g., IC₅₀ or pKi values) is compiled. medwinpublishers.com
Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors are calculated. These descriptors quantify various physicochemical properties, such as steric (e.g., molar volume), electronic (e.g., dipole moment), and hydrophobic (e.g., LogP) characteristics. nih.gov
Model Generation: Using statistical methods like Multiple Linear Regression (MLR), an equation is generated that correlates a selection of the most relevant descriptors with the observed biological activity. nih.gov
Model Validation: The model's statistical significance and predictive power are rigorously tested. This involves internal validation (e.g., leave-one-out cross-validation, R²cv) and, ideally, external validation using a test set of compounds that were not included in the model's creation. medwinpublishers.com
A hypothetical QSAR equation for a series of such derivatives might look like this:
pIC₅₀ = 0.65 * LogP - 0.21 * V_mol + 1.5 * J_het + 3.45
Where pIC₅₀ is the predicted biological activity, LogP represents hydrophobicity, V_mol is the molecular volume, and J_het is a descriptor for heteroatom charge distribution. Such a model would suggest that higher hydrophobicity and specific charge distributions are beneficial for activity, while increased molecular volume is detrimental.
The following interactive table illustrates the type of data used to build a QSAR model.
| Compound ID | pIC₅₀ (Experimental) | LogP | Molar Refractivity (MR) | Polar Surface Area (TPSA) |
| 1 | 5.2 | 2.1 | 75.3 | 65.1 |
| 2 | 5.8 | 2.5 | 76.1 | 64.9 |
| 3 | 4.9 | 2.2 | 80.5 | 85.3 |
| 4 | 6.1 | 2.9 | 78.2 | 65.0 |
| (Table is for illustrative purposes.) |
By integrating SAR and QSAR studies, researchers can build a comprehensive understanding of how the structural features of this compound derivatives contribute to their biological function, guiding the design of more potent and effective molecules.
Derivation of Key Physicochemical and Steric Descriptors for Activity
In the realm of quantitative structure-activity relationship (QSAR) studies, the biological activity of a series of compounds is correlated with their measurable physicochemical and steric properties. For derivatives of the this compound scaffold, a comprehensive analysis would involve the calculation and correlation of various descriptors.
Physicochemical Descriptors: These properties govern the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. Key descriptors for the this compound series would include:
Lipophilicity (LogP): The partition coefficient between an octanol (B41247) and water phase is crucial for membrane permeability. Modifications to either the dimethoxyphenyl or the pyrrolidine ring would significantly alter this value.
Electronic Effects: The electron-donating nature of the two methoxy groups on the phenyl ring dictates the electron density of the aromatic system and the sulfonyl group. The Hammett constants (σ) for these substituents would be a key descriptor in QSAR models.
Polar Surface Area (PSA): This descriptor is related to hydrogen bonding potential and is a good predictor of oral bioavailability. The sulfonyl group and any polar substitutions are major contributors to the PSA.
Steric Descriptors: The three-dimensional shape and size of a molecule are critical for its interaction with a biological target. For the this compound scaffold, important steric descriptors include:
Molar Refractivity (MR): This descriptor accounts for the volume of the molecule and its polarizability.
Taft Steric Parameters (Es): These are used to quantify the steric hindrance caused by substituents, particularly on the pyrrolidine ring.
Verloop Steric Parameters: These provide a more detailed description of the shape of substituents.
A hypothetical QSAR study on a series of this compound derivatives might reveal that specific steric bulk on the pyrrolidine ring, combined with a certain range of lipophilicity, is optimal for activity.
Interactive Data Table: Hypothetical Physicochemical and Steric Descriptors for this compound Derivatives
| Derivative | Substitution on Pyrrolidine | LogP | PSA (Ų) | Molar Refractivity | Biological Activity (IC50, nM) |
| Parent | None | 2.8 | 54.7 | 75.3 | 500 |
| 1a | 3-methyl | 3.2 | 54.7 | 80.0 | 250 |
| 1b | 3,3-dimethyl | 3.6 | 54.7 | 84.6 | 800 |
| 1c | 3-hydroxy | 2.3 | 74.9 | 76.0 | 150 |
| 1d | 3-amino | 2.1 | 80.8 | 77.2 | 120 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the types of descriptors used in SAR studies.
Pharmacophore Modeling and Ligand-Based Drug Design Utilizing the this compound Scaffold
In the absence of a known 3D structure of the biological target, ligand-based drug design is a powerful strategy. nih.gov This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. Pharmacophore modeling, a key component of ligand-based design, identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. nih.govresearchgate.net
For the this compound scaffold, a pharmacophore model would be developed by aligning a set of active derivatives and identifying common features. These features would likely include:
Hydrogen Bond Acceptors: The oxygen atoms of the sulfonyl group and the two methoxy groups on the phenyl ring are potential hydrogen bond acceptors.
Aromatic Ring: The 3,4-dimethoxyphenyl group itself serves as an aromatic feature, potentially engaging in π-π stacking or hydrophobic interactions.
Hydrophobic Features: The pyrrolidine ring and the ethyl groups of the methoxy substituents contribute to the hydrophobic character of the molecule.
Once a pharmacophore model is established, it can be used as a 3D query to screen large virtual databases of chemical compounds to identify new molecules that match the pharmacophoric features and are therefore likely to be active. youtube.comyoutube.com This process can significantly accelerate the discovery of novel hit compounds.
Interactive Data Table: Hypothetical Pharmacophore Features for the this compound Scaffold
| Pharmacophoric Feature | Location on Scaffold | Importance for Activity |
| Aromatic Ring | 3,4-Dimethoxyphenyl | High |
| Hydrogen Bond Acceptor 1 | Sulfonyl Oxygen 1 | High |
| Hydrogen Bond Acceptor 2 | Sulfonyl Oxygen 2 | High |
| Hydrogen Bond Acceptor 3 | 3-Methoxy Oxygen | Medium |
| Hydrogen Bond Acceptor 4 | 4-Methoxy Oxygen | Medium |
| Hydrophobic Center | Pyrrolidine Ring | Medium-High |
Note: This table represents a hypothetical pharmacophore model based on the chemical structure of the scaffold.
Stereochemical Influences on the Biological Activity of Chiral this compound Variants
Chirality plays a crucial role in the biological activity of many drugs, as stereoisomers can exhibit significantly different pharmacological and toxicological properties. nih.govnih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and can selectively interact with only one enantiomer of a chiral drug. nih.gov
The this compound scaffold can possess chiral centers, particularly if the pyrrolidine ring is substituted. For instance, a single substitution at the 3-position of the pyrrolidine ring would create a chiral center, leading to two enantiomers (R and S).
The synthesis and biological evaluation of individual enantiomers are critical to understanding the stereochemical requirements for activity. nih.govmalariaworld.org It is common for one enantiomer (the eutomer) to be significantly more potent than the other (the distomer). In some cases, the distomer may be inactive or even contribute to undesirable side effects.
A study on chiral variants of this compound would involve the asymmetric synthesis of the R and S enantiomers of a derivative, followed by their individual testing in biological assays. The results would reveal whether the biological target has a stereochemical preference, providing valuable information for the design of more potent and selective drug candidates. For instance, molecular modeling could shed light on how each stereoisomer interacts differently with the binding site of a target protein. nih.govmalariaworld.org
Interactive Data Table: Hypothetical Biological Activity of Chiral this compound Variants
| Compound | Enantiomer | Biological Activity (IC50, nM) | Stereoselectivity Ratio (S/R) |
| 3-methyl derivative | R-enantiomer | 50 | 10 |
| S-enantiomer | 500 | ||
| 3-hydroxy derivative | R-enantiomer | 800 | 0.0625 |
| S-enantiomer | 50 |
Note: The data presented is hypothetical and illustrates the potential differences in activity between enantiomers.
Advanced Analytical Methodologies for the Characterization and Quantification of 1 3,4 Dimethoxyphenyl Sulfonylpyrrolidine
High-Resolution Chromatographic Separations for 1-(3,4-Dimethoxyphenyl)sulfonylpyrrolidine
Chromatographic techniques are indispensable for separating this compound from impurities, starting materials, and potential degradants. The choice of method depends on the analyte's physicochemical properties, including polarity, volatility, and chirality.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantification and purity determination of non-volatile, polar to moderately polar compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically the first choice due to its versatility and robustness. amazonaws.com
Method development for this compound would focus on optimizing separation from its potential process-related impurities, such as 3,4-dimethoxybenzenesulfonyl chloride and pyrrolidine (B122466). The key parameters to optimize include the stationary phase, mobile phase composition, pH, and detector wavelength. allmultidisciplinaryjournal.comresearchgate.net Given the compound's structure, a C18 column would likely provide adequate retention and resolution. The mobile phase would typically consist of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). ijpsjournal.com
A hypothetical validated RP-HPLC method for the assay of this compound is presented below.
Table 1: Hypothetical HPLC Method Parameters and Validation Summary
| Parameter | Condition / Result |
| Chromatographic System | Waters HPLC with UV Detector |
| Column | C18 Column (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Phosphate Buffer (pH 3.0) : Acetonitrile (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230 nm |
| Retention Time | ~4.5 min |
| Linearity (Range) | 10-150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% |
| Precision (%RSD) | < 1.0% |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
Gas Chromatography (GC) is best suited for volatile and thermally stable compounds. Due to its relatively high molecular weight and the presence of the sulfonyl group, this compound is expected to have a high boiling point and may be susceptible to thermal degradation at temperatures required for GC analysis. Therefore, direct GC analysis could be challenging.
However, GC-MS can be a powerful tool for identifying volatile impurities from the synthesis process, such as residual pyrrolidine or other low-molecular-weight starting materials. researchgate.net For the analysis of the main compound, derivatization to increase volatility and thermal stability might be necessary, though this adds complexity to the sample preparation.
Table 2: Potential GC Application for Impurity Profiling
| Analyte / Impurity | Expected Retention Time (min) | Detection Method | Notes |
| Pyrrolidine | ~2.1 | FID / MS | Highly volatile starting material |
| 1,2-Dimethoxybenzene (B1683551) | ~5.8 | FID / MS | Potential precursor or side-product |
| 3,4-Dimethoxybenzenesulfonyl Chloride | Not suitable for GC | N/A | Thermally labile; prone to degradation in injector |
While this compound itself is achiral, derivatives containing substituents on the pyrrolidine ring could be chiral. In such cases, separating the enantiomers is critical. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster and more efficient separations than HPLC. researchgate.netafmps.be SFC uses supercritical CO₂ as the primary mobile phase, which has low viscosity and high diffusivity, enabling high flow rates without significant loss of efficiency. nih.gov
The development of a chiral SFC method would involve screening various chiral stationary phases (CSPs), with polysaccharide-based columns (e.g., derivatives of amylose (B160209) or cellulose) being the most common and successful. nih.govchromatographyonline.com Co-solvents such as methanol or isopropanol (B130326) are used to modulate retention and selectivity. researchgate.net
Table 3: Illustrative Chiral SFC Screening for a Hypothetical Chiral Analog
| Chiral Stationary Phase (CSP) | Co-Solvent | Result |
| Chiralpak AD-H | Methanol | No separation |
| Chiralpak AS-H | Methanol | Partial separation (Resolution = 1.2) |
| Chiralcel OD-H | Methanol | Baseline separation (Resolution > 2.0) |
| Chiralcel OJ-H | Methanol | No separation |
| Chiralpak AD-H | Isopropanol | No separation |
| Chiralpak AS-H | Isopropanol | Partial separation (Resolution = 1.0) |
Advanced Spectroscopic Techniques for Structural Elucidation of this compound
Spectroscopic methods provide detailed information about the molecular structure, connectivity, and functional groups within the molecule.
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. emerypharma.com
1D NMR (¹H and ¹³C): The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Key signals would include those for the aromatic protons, the two methoxy (B1213986) groups, and the two sets of methylene (B1212753) protons in the pyrrolidine ring. The ¹³C NMR spectrum would show distinct signals for each carbon atom, including the aromatic carbons, methoxy carbons, and pyrrolidine carbons.
2D NMR: To confirm the assignments from 1D NMR, a suite of 2D NMR experiments is employed. harvard.eduslideshare.net
COSY (Correlation Spectroscopy): Would show correlations between adjacent protons, confirming the connectivity within the pyrrolidine ring and the coupling between aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing the molecular fragments together. For instance, it would show a correlation from the methoxy protons to their attached aromatic carbon. nih.gov
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations from Protons |
| Pyrrolidine CH₂ (adjacent to N) | ~3.3 (t) | ~48 | Aromatic C (ipso-sulfonyl) |
| Pyrrolidine CH₂ (beta to N) | ~1.9 (m) | ~25 | Pyrrolidine CH₂ (adjacent to N) |
| Methoxy (OCH₃) | ~3.9 (s, 6H) | ~56 | Aromatic C3, Aromatic C4 |
| Aromatic H-2 | ~7.4 (d) | ~112 | Aromatic C4, C6 |
| Aromatic H-5 | ~7.0 (d) | ~111 | Aromatic C1, C3 |
| Aromatic H-6 | ~7.5 (dd) | ~122 | Aromatic C2, C4 |
| Aromatic C-1 (ipso-sulfonyl) | - | ~130 | H-2, H-6 |
| Aromatic C-3 (C-OCH₃) | - | ~149 | H-2, Methoxy H |
| Aromatic C-4 (C-OCH₃) | - | ~154 | H-5, Methoxy H |
Solid-State NMR (ssNMR): In the pharmaceutical industry, characterizing the solid form of an active ingredient is crucial, as different crystalline forms (polymorphs) can have different physical properties. Solid-state NMR can detect subtle differences in the local chemical environment caused by different crystal packing arrangements. researchgate.netox.ac.uk This makes ssNMR a powerful tool for identifying and quantifying polymorphs, even in formulated products where diffraction methods may fail. bruker.com Different polymorphs of this compound would be expected to show distinct, albeit slightly different, ¹³C chemical shifts. nih.gov
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule. d-nb.info
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. nih.gov The spectrum provides a unique fingerprint for the compound. For this compound, strong absorption bands would be expected for the S=O stretching of the sulfonyl group, C-O stretching of the ether groups, and C-H stretching of the aromatic and aliphatic parts. mdpi.com
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. researchgate.net While IR is sensitive to polar bonds (like C=O or S=O), Raman is often more sensitive to non-polar, symmetric bonds, such as the C=C bonds in the aromatic ring. nih.gov This complementary nature is valuable for a complete vibrational analysis.
Table 5: Characteristic IR and Raman Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |
| Aromatic C-H | Stretching | 3100 - 3000 | Strong |
| Aliphatic C-H (Pyrrolidine) | Stretching | 2980 - 2850 | Strong |
| Aromatic C=C | Stretching | 1600 - 1450 | Strong, sharp |
| Sulfonyl (S=O) | Asymmetric Stretching | ~1350 | Moderate |
| Sulfonyl (S=O) | Symmetric Stretching | ~1160 | Strong |
| Aryl Ether (Ar-O-C) | Asymmetric Stretching | ~1260 | Moderate |
| Aryl Ether (Ar-O-C) | Symmetric Stretching | ~1020 | Weak |
| C-N Stretch | Stretching | ~1180 | Weak |
| C-S Stretch | Stretching | ~750 | Moderate |
X-ray Crystallography for Absolute Structure Determination
X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline compound. This technique provides unequivocal proof of molecular connectivity, conformation, and stereochemistry by mapping the electron density of a single crystal.
For this compound, obtaining a single crystal suitable for X-ray diffraction would be the first critical step. This typically involves slow evaporation of a saturated solution, vapor diffusion, or solvent layering techniques. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
While specific crystallographic data for this compound is not currently available in the public domain, a hypothetical dataset for a related sulfonamide compound is presented in the interactive table below to illustrate the type of information that would be obtained from such an analysis. The data would precisely define the bond lengths, bond angles, and torsional angles within the molecule, confirming the geometry of the pyrrolidine ring, the orientation of the dimethoxyphenyl group, and the conformation of the sulfonyl linkage.
Interactive Data Table: Hypothetical X-ray Crystallography Data for a Sulfonamide Derivative Users can sort the data by clicking on the column headers.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 9.876 |
| β (°) | 105.2 |
| Volume (ų) | 1489.7 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.452 |
| R-factor (%) | 4.5 |
This structural information is invaluable for understanding structure-activity relationships, validating synthesis, and providing a basis for computational modeling studies.
Mass Spectrometry-Based Approaches for Sensitive Detection and Quantification of this compound
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is widely used for the identification, quantification, and structural elucidation of chemical compounds due to its high sensitivity and specificity.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Optimization
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex mixtures. The optimization of an LC-MS/MS method for this compound would involve several key steps:
Chromatographic Separation: A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) column, such as a C18 column, would be selected to separate the analyte from other components in the sample. The mobile phase would typically consist of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, would be optimized to achieve a sharp, symmetrical peak for the analyte with a reasonable retention time.
Mass Spectrometric Detection: The compound would be ionized using an electrospray ionization (ESI) source, likely in positive ion mode due to the presence of the nitrogen atom in the pyrrolidine ring, which can be readily protonated. The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode for quantification. This involves selecting the protonated molecular ion ([M+H]⁺) as the precursor ion in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte.
The following interactive table outlines a hypothetical set of optimized LC-MS/MS parameters for the analysis of this compound.
Interactive Data Table: Hypothetical Optimized LC-MS/MS Parameters Users can sort the data by clicking on the column headers.
| Parameter | Condition |
| LC System | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% to 95% B over 5 minutes |
| Column Temperature | 40 °C |
| MS System | |
| Ionization Mode | Positive ESI |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transition | e.g., m/z 286.1 → 151.1 |
| Collision Energy | 20 eV |
High-Resolution Mass Spectrometry for Accurate Mass Determination
High-resolution mass spectrometry (HRMS), using instruments such as Orbitrap or time-of-flight (TOF) mass analyzers, provides highly accurate mass measurements (typically with an error of less than 5 ppm). This allows for the determination of the elemental composition of a molecule and its fragments. For this compound (C₁₂H₁₇NO₄S), the theoretical exact mass of the protonated molecule ([M+H]⁺) can be calculated. An experimental HRMS measurement that matches this theoretical mass would provide strong evidence for the identity of the compound. This technique is crucial for confirming the structure of newly synthesized compounds and for identifying unknown metabolites or degradation products.
Development of Robust Assays for In Vitro Quantification of this compound in Complex Matrices (e.g., cell lysates, enzyme assay solutions)
Quantifying a compound in complex biological matrices is challenging due to the presence of numerous interfering substances. The development of a robust assay for this compound in matrices like cell lysates or enzyme assay solutions is essential for accurate in vitro studies. An LC-MS/MS method, as described above, would be the preferred platform for such an assay.
The development and validation of such an assay would include:
Sample Preparation: A critical step is to efficiently extract the analyte from the matrix while removing interfering components. This could involve protein precipitation with a cold organic solvent (e.g., acetonitrile), followed by centrifugation. Alternatively, liquid-liquid extraction or solid-phase extraction could be employed for cleaner samples. The inclusion of an internal standard—a structurally similar molecule that is not present in the sample—is crucial for accurate quantification, as it compensates for variations in sample preparation and instrument response.
Method Validation: The assay would be validated according to established guidelines to ensure its reliability. Key validation parameters include:
Linearity: Demonstrating a linear relationship between the instrument response and the concentration of the analyte over a defined range.
Accuracy and Precision: Ensuring that the measured concentrations are close to the true values and that repeated measurements are consistent.
Selectivity: Confirming that the assay can differentiate the analyte from other components in the matrix.
Matrix Effect: Evaluating the influence of the matrix on the ionization of the analyte.
Stability: Assessing the stability of the analyte in the matrix under various storage and handling conditions.
The following interactive table presents a hypothetical summary of validation results for an in vitro quantification assay for this compound in cell lysate.
Interactive Data Table: Hypothetical Assay Validation Summary Users can sort the data by clicking on the column headers.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.995 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | S/N > 10 |
| Accuracy at LLOQ | 95-105% | 80-120% |
| Precision at LLOQ (%CV) | < 10% | < 20% |
| Accuracy (Low, Mid, High QC) | 98-102% | 85-115% |
| Precision (Low, Mid, High QC) (%CV) | < 8% | < 15% |
| Matrix Effect | 92-108% | 85-115% |
The development of such a validated assay would enable researchers to accurately determine the concentration of this compound in various in vitro experiments, which is fundamental for elucidating its biological mechanism of action.
Intellectual Property Landscape and Patent Analysis Pertaining to 1 3,4 Dimethoxyphenyl Sulfonylpyrrolidine
Overview of Patent Applications and Granted Patents Featuring the Sulfonylpyrrolidine Scaffold
The sulfonylpyrrolidine core structure has been a recurring motif in medicinal chemistry, leading to a considerable number of patent filings from various pharmaceutical and agrochemical companies. These patents cover a wide array of chemical derivatives and therapeutic applications, indicating the versatility of this scaffold.
Early patents, such as one granted to Chinoin Private Co Ltd in the early 1980s, focused on the fungicidal properties of 1-substituted-3-cycloalkyl-sulfonyl-pyrrolidine-2,5-dione derivatives. google.com This highlights the initial exploration of this chemical class in non-pharmaceutical applications.
In more recent decades, the focus has shifted significantly towards human therapeutics. Pharmaceutical companies have explored the sulfonylpyrrolidine scaffold for its potential to modulate various biological targets. For instance, Janssen Pharmaceutica NV has filed patents for sulfonylpyrrolidine derivatives as flap modulators. google.com.pg Millennium Pharmaceuticals Inc. (now part of Takeda) has patented lactam compounds containing a sulfonylpyrrolidine moiety as protein kinase inhibitors, a class of drugs often used in oncology. google.com.na
The following table provides a summary of representative patents and patent applications featuring the sulfonylpyrrolidine scaffold:
| Patent/Application Number | Assignee/Applicant | Title | Publication Year |
| US4364958A | Chinoin Private Co Ltd | 1-Substituted-3-cycloalkyl-sulfonyl-pyrrolidine-2,5-dione derivatives and fungicidal compositions thereof | 1982 |
| US6444829B1 | Not specified | Pyrrolidine (B122466) compounds | 2002 |
| WO0202554 | Not specified | Sulfonylpyrrolidine derivatives for neurological disorders | 2002 |
| US20090105213A1 | Millennium Pharmaceuticals Inc | Lactam compounds useful as protein kinase inhibitors | 2009 |
| US20150376212A1 | Janssen Pharmaceutica NV | Flap modulators | 2015 |
| WO2018129419A1 | Not specified | Sulfonylpyrrolidine modulators of androgen receptor function and method | 2018 |
Specific Patent Claims Involving 1-(3,4-Dimethoxyphenyl)sulfonylpyrrolidine or its Close Analogs
While a patent explicitly claiming this compound has not been identified, several patents claim structurally similar compounds, particularly those featuring a dimethoxyphenyl sulfonyl group attached to a nitrogen-containing heterocyclic core.
For example, a Japanese patent (JP4262088B2) describes 1-phenylsulfonyl-1,3-dihydro-2H-indol-2-one derivatives, including those with a 1-[(2,4-dimethoxyphenyl) sulfonyl] moiety. These compounds are claimed for their therapeutic use as arginine-vasopressin (AVP) V1b and/or oxytocin (B344502) (OT) receptor ligands, suggesting potential applications in neurological and psychiatric disorders.
Another patent application (WO2024114781A1) discloses Tpk agonists for the treatment of neurodegenerative diseases, which include sulfonylpyrrolidine-2-carboxamide derivatives bearing a dimethoxyphenyl sulfonyl group. This indicates an interest in this structural motif for addressing conditions like Alzheimer's or Parkinson's disease.
Furthermore, a recent scientific publication, while not a patent, details the synthesis and anticancer activities of 5-((3,4-Dimethoxyphenyl)sulfonyl)-2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives. This research highlights the perceived potential of the 3,4-dimethoxyphenyl sulfonyl moiety in the development of new cancer therapies.
The table below outlines patents and applications with claims covering close analogs of this compound:
| Patent/Application Number | Assignee/Applicant | Key Structural Feature Claimed | Potential Therapeutic Application |
| JP4262088B2 | Not specified | 1-[(2,4-Dimethoxyphenyl) sulfonyl] derivatives | Arginine-vasopressin (AVP) V1b and/or oxytocin (OT) receptor modulation |
| WO2024114781A1 | Not specified | Sulfonylpyrrolidine-2-carboxamide with a dimethoxyphenyl sulfonyl group | Treatment of neurodegenerative diseases |
Analysis of Research and Development Trends Reflected in the Patent Literature
The patent literature for sulfonylpyrrolidine-containing compounds reveals a clear evolution in research and development focus over the past few decades. The initial interest in this scaffold for agrochemical purposes, as evidenced by the early fungicide patents, has been largely superseded by a strong and sustained focus on its therapeutic potential in human diseases.
A significant trend is the diversification of biological targets and therapeutic areas. Early therapeutic patents in the 2000s explored applications in neurological disorders, such as those targeting metabotropic glutamate (B1630785) receptors. tandfonline.com This was followed by investigations into their utility as protein kinase inhibitors for cancer, as modulators of androgen receptors, and as flap modulators for viral infections. google.com.pggoogle.com.na
More recent patent applications and research articles point towards an expanding therapeutic horizon, with investigations into their role as:
Deoxyuridine triphosphatase (dUTPase) inhibitors: A patent for N-sulfonylpyrrolidine-containing uracil (B121893) derivatives suggests their potential in oncology by targeting DNA metabolism.
Anti-inflammatory agents: Research into synthetic small molecule analogs of a parasitic worm product, including sulfone-containing structures, has shown promise in models of autoimmune diseases like collagen-induced arthritis. acs.org
Agents for neurodegenerative diseases: The most recent patent applications are exploring sulfonylpyrrolidine derivatives as agonists for specific kinases to treat neurodegenerative conditions.
This trajectory from broad-spectrum applications like fungicides to highly specific molecular targets in complex human diseases like cancer, autoimmune disorders, and neurodegenerative conditions demonstrates the increasing sophistication of drug discovery and the enduring value of the sulfonylpyrrolidine scaffold as a privileged structure in medicinal chemistry. The consistent filing of patents by major pharmaceutical players underscores the ongoing commercial interest and perceived clinical potential of this class of compounds.
Q & A
Basic: What are the standard synthetic routes for 1-(3,4-Dimethoxyphenyl)sulfonylpyrrolidine, and how are reaction conditions optimized?
Answer:
The synthesis typically involves sulfonylation of pyrrolidine with 3,4-dimethoxyphenylsulfonyl chloride. Key steps include:
- Nucleophilic substitution : Pyrrolidine reacts with the sulfonyl chloride in polar solvents (e.g., acetonitrile, DMF) under inert conditions .
- Catalyzed pathways : Palladium-catalyzed methods, such as those used for analogous alkenylsulfonyl fluorides, may enhance regioselectivity. For example, palladium-catalyzed coupling with pyrrolidine in acetonitrile at room temperature achieves high yields .
- Optimization : Statistical Design of Experiments (DoE) minimizes trial-and-error by screening variables (e.g., solvent polarity, temperature, stoichiometry) to identify optimal conditions .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy : H and C NMR confirm the sulfonyl group’s integration (δ ~3.0–3.5 ppm for pyrrolidine protons; δ ~130–150 ppm for aromatic carbons).
- HPLC : Purity assessment (≥98% by reversed-phase HPLC) ensures minimal impurities, critical for biological assays .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z calculated for CHNOS: 284.0954) .
Advanced: How do computational methods inform the reaction mechanism of sulfonylation in this compound?
Answer:
Quantum chemical calculations (e.g., DFT) model transition states and intermediates:
- Reaction path search : Identifies energy barriers for sulfonyl chloride activation and nucleophilic attack by pyrrolidine .
- Electronic effects : The 3,4-dimethoxy group’s electron-donating nature stabilizes intermediates via resonance, accelerating sulfonylation. Computational workflows (e.g., ICReDD’s reaction path algorithms) validate experimental kinetics .
Advanced: What strategies address contradictory data in solubility and stability studies of this compound?
Answer:
- Controlled solvent screening : Polar aprotic solvents (e.g., DMSO) enhance solubility but may degrade the compound over time. Stability is monitored via accelerated aging studies (40°C/75% RH) with periodic HPLC analysis .
- Data reconciliation : Multivariate analysis (e.g., PCA) isolates variables (e.g., pH, light exposure) causing discrepancies. Reproducibility is ensured by standardizing protocols across labs .
Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this sulfonamide?
Answer:
- Scaffold diversification : Introduce substituents (e.g., halogens, alkyl groups) at the phenyl or pyrrolidine moiety.
- Biological assays : Test inhibition of target enzymes (e.g., carbonic anhydrase) using kinetic assays (IC determination).
- Computational SAR : Molecular docking (e.g., AutoDock Vina) predicts binding affinities, prioritized for synthesis .
Basic: What are the solubility and formulation challenges for this compound in pharmacological studies?
Answer:
- Solubility : Low aqueous solubility (logP ~2.5) necessitates co-solvents (e.g., PEG 400) or nanoformulation (liposomes) .
- Buffer compatibility : Phosphate buffers (pH 7.4) are preferred over Tris (risk of sulfonamide degradation) .
Advanced: How does the compound’s sulfonyl group influence its reactivity in cross-coupling reactions?
Answer:
- Electron-withdrawing effects : The sulfonyl group deactivates the phenyl ring, directing electrophilic substitutions to meta/para positions.
- Palladium compatibility : Suzuki-Miyaura coupling requires careful ligand selection (e.g., SPhos) to avoid catalyst poisoning by the sulfonyl group .
Basic: What safety and handling protocols are recommended for this compound?
Answer:
- Toxicity screening : Ames test for mutagenicity and acute toxicity studies in rodents (LD) are prerequisites for lab use.
- Handling : Use fume hoods, nitrile gloves, and avoid inhalation (irritant potential) .
Advanced: How are machine learning models applied to predict synthetic yields or biological activity?
Answer:
- Data curation : Compile historical reaction data (yields, conditions) into training sets.
- Model training : Neural networks (e.g., Chemprop) predict yields based on descriptors like solvent polarity and catalyst loading .
Basic: What are the compound’s applications in material science or catalysis?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
